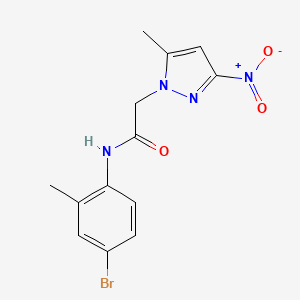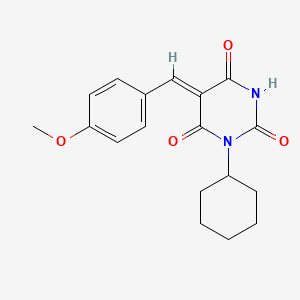
3-(1,3-benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMQ, and it belongs to the quinazolinone family of compounds. BMQ has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of BMQ is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and cardiovascular diseases. BMQ has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. BMQ has also been found to inhibit the activity of certain signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BMQ has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs. These effects include anti-cancer activity, neuroprotective effects, and cardioprotective effects. BMQ has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce oxidative stress and inflammation in the brain, which may help to prevent or slow the progression of neurodegenerative disorders such as Alzheimer's disease. Additionally, BMQ has been shown to reduce oxidative stress and inflammation in the heart, which may help to prevent or treat cardiovascular diseases such as heart failure.
Advantages and Limitations for Lab Experiments
BMQ has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit a range of biochemical and physiological effects. However, there are also some limitations to using BMQ in lab experiments. For example, the mechanism of action of BMQ is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, BMQ has not yet been extensively studied in clinical trials, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on BMQ. One area of interest is the development of new drugs based on the structure of BMQ. Researchers are exploring the use of BMQ derivatives and analogs to create new drugs with improved therapeutic potential. Another area of interest is the further study of the mechanism of action of BMQ. Researchers are using techniques such as molecular modeling and structural biology to gain a better understanding of how BMQ interacts with enzymes and signaling pathways. Additionally, researchers are exploring the use of BMQ in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
BMQ can be synthesized using a variety of methods, including the reaction of 3-(1,3-benzodioxol-5-yl)-2-methyl-4(3H)-quinazolinone with 2-bromo-1-(2-oxopropoxy)ethane in the presence of a base such as potassium carbonate. The resulting product can be purified using standard techniques such as column chromatography.
Scientific Research Applications
BMQ has been extensively studied in scientific research due to its potential therapeutic applications. Some of the areas where BMQ has shown promise include cancer treatment, neurodegenerative disorders, and cardiovascular diseases. BMQ has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, BMQ has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11(22)9-24-14-4-5-16-15(8-14)19(23)21(12(2)20-16)13-3-6-17-18(7-13)26-10-25-17/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQZWETXTPGGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)C)C(=O)N1C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-fluoro-4-biphenylyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6101248.png)

![3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6101263.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6101267.png)
![2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6101269.png)

![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6101278.png)

![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6101293.png)
![5-[1-(3,4-dimethylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6101304.png)
![4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B6101306.png)
![N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6101315.png)
![(4-chlorophenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6101323.png)